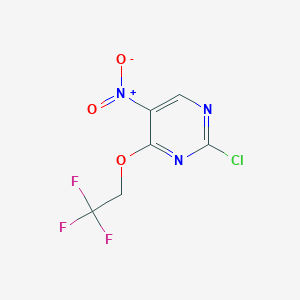
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H3ClF3N3O3 and a molecular weight of 257.55 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, nitro, and trifluoroethoxy groups, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base, followed by nitration. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the nitration step is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2-chloro-5-amino-4-(2,2,2-trifluoroethoxy)pyrimidine.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitropyrimidine: Similar structure but lacks the trifluoroethoxy group.
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine: Similar but lacks the nitro group.
2-Chloro-5-nitro-4-methylpyrimidine: Similar but has a methyl group instead of the trifluoroethoxy group.
Uniqueness
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H3ClF3N3O3 |
|---|---|
Molekulargewicht |
257.55 g/mol |
IUPAC-Name |
2-chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine |
InChI |
InChI=1S/C6H3ClF3N3O3/c7-5-11-1-3(13(14)15)4(12-5)16-2-6(8,9)10/h1H,2H2 |
InChI-Schlüssel |
FLVQMQHFJKQKPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)OCC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
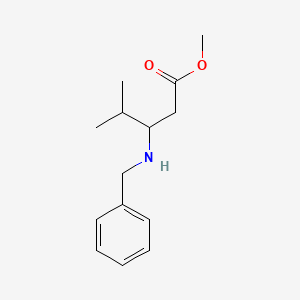

![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)
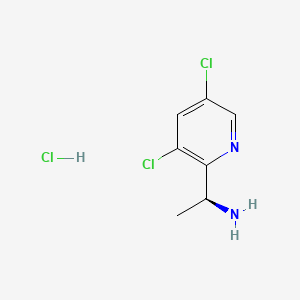


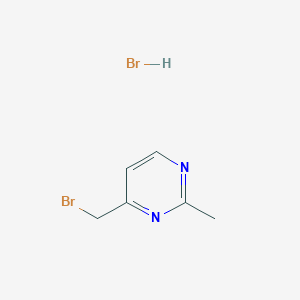
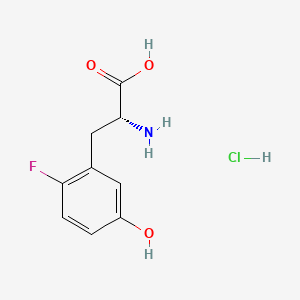

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
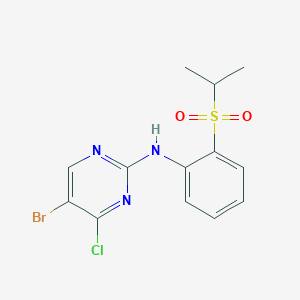
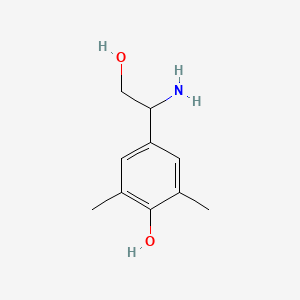
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
